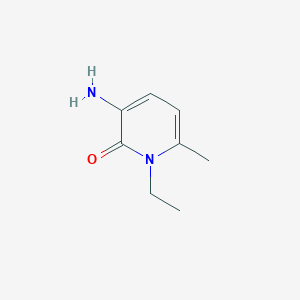

3-Amino-1-ethyl-6-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-1-ethyl-6-methylpyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-3-10-6(2)4-5-7(9)8(10)11/h4-5H,3,9H2,1-2H3 |

InChI Key |

YPBVKBVBNITWIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=C(C1=O)N)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Amino 1 Ethyl 6 Methylpyridin 2 1h One

Reactivity Profile of the Pyridinone Nitrogen Atom (N-1)

N-Alkylation and N-Derivatization Reactions

The N-1 position of the 2-pyridone scaffold is readily susceptible to alkylation. While direct N-alkylation of a parent 2-pyridone can sometimes lead to a mixture of N- and O-alkylated products, the presence of the ethyl group in 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one indicates that this position has already been selectively functionalized. nih.gov Further derivatization at this nitrogen is generally not pursued as it would involve cleavage of the existing N-ethyl bond.

However, the general principles of N-alkylation of 2-pyridones are well-established and provide insight into the synthesis of the title compound's precursors. Methods to achieve N-alkylation include reactions with alkyl halides, often in the presence of a base to deprotonate the nitrogen, and Mitsunobu reactions. More recent methodologies involve transition-metal-catalyzed processes, such as copper-catalyzed N-arylation with diaryliodonium salts and palladium-catalyzed hydroamination of alkenes. organic-chemistry.orgfao.org A practical and regioselective N-alkylation of 2-pyridones has also been demonstrated using α-keto esters mediated by tris(dimethylamino)phosphine (P(NMe2)3) via a direct deoxygenation process. acs.orgorganic-chemistry.org These methods highlight the versatility in introducing a wide array of substituents at the N-1 position of the pyridinone ring.

Transformations of the Amino Group at C-3

The amino group at the C-3 position is a versatile handle for a variety of chemical transformations, including nucleophilic reactions, functional group interconversions, and cyclization reactions to form fused heterocyclic systems.

Nucleophilic Reactivity and Functional Group Interconversions

The amino group at the C-3 position of the pyridinone ring exhibits nucleophilic character, allowing it to participate in a range of reactions. It can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo reactions with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively.

Furthermore, the 3-amino group can be a precursor for other functional groups. For instance, diazotization of the amino group with nitrous acid would yield a diazonium salt intermediate. This intermediate could then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, at the C-3 position. However, the stability of such a diazonium salt would need to be considered.

Condensation and Cycloaddition Reactions Involving the Amino Moiety

The 3-amino group, in conjunction with the adjacent endocyclic nitrogen, can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused heterocyclic rings. For instance, reaction with β-ketoesters can lead to the formation of pyridopyrimidine derivatives, which are of interest in medicinal chemistry. rsc.orgnih.gov The general principle involves the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration. wikipedia.orglatech.edulibretexts.org

One of the most significant applications of the 3-aminopyridin-2-one scaffold is in the synthesis of fused pyrimidine (B1678525) rings, such as in the formation of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.orgnih.gov These reactions typically involve the condensation of the 3-amino-2-pyridone with a suitable three-carbon synthon, often generated in situ from a multicomponent reaction.

Cycloaddition reactions involving the diene system of the pyridinone ring are also a possibility for expanding the molecular complexity. For instance, Diels-Alder reactions with suitable dienophiles could lead to the formation of bicyclic adducts. nih.gov The amino group can influence the reactivity and regioselectivity of such transformations.

Reactivity of the Carbonyl Moiety at C-2

The carbonyl group at the C-2 position is a defining feature of the 2-pyridone ring and plays a crucial role in the tautomeric equilibrium of the system.

Keto-Enol Tautomerism and its Chemical Implications

The 2-pyridone ring system exists in a tautomeric equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 3-Amino-1-ethyl-6-methyl-2-hydroxypyridine. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. wuxibiology.comstackexchange.comechemi.com

In the gas phase, the enol form is often favored due to its aromatic character. stackexchange.comechemi.com However, in polar solvents and in the solid state, the keto form generally predominates due to its ability to form strong intermolecular hydrogen bonds via the N-H and C=O groups. stackexchange.comechemi.com For N-substituted 2-pyridones like the title compound, the equilibrium is shifted towards the keto form as the N-H hydrogen bonding is absent.

The keto-enol tautomerism has significant chemical implications. The keto form possesses a nucleophilic nitrogen (in the absence of N-substitution) and an electrophilic carbonyl carbon. The enol form, on the other hand, has a nucleophilic oxygen and a more aromatic pyridine (B92270) ring. The predominant tautomer in a given set of reaction conditions will dictate the course of a chemical reaction.

Below is a data table summarizing the expected reactivity at different sites of the molecule.

| Functional Group | Position | Reactivity Type | Potential Reactions |

| Pyridinone Nitrogen | N-1 | Nucleophilic (in parent pyridone) | Alkylation, Arylation |

| Amino Group | C-3 | Nucleophilic | Acylation, Sulfonylation, Reaction with isocyanates |

| Amino Group | C-3 | Precursor for other groups | Diazotization followed by Sandmeyer reaction |

| Amino Group & Ring | C-3, C-4 | Annulation | Condensation with 1,3-dicarbonyls (e.g., to form pyridopyrimidines) |

| Pyridinone Ring | C-3 to C-6 | Diene in Cycloadditions | Diels-Alder reactions |

| Carbonyl Group | C-2 | Tautomerism | Keto-enol equilibrium |

Oxidation and Reduction Pathways of the Carbonyl Group

The carbonyl group at the C-2 position of the pyridinone ring is a key site for redox reactions. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided search results, the general reactivity of similar pyridinone systems can be inferred.

Reduction of the carbonyl group in pyridinones can be achieved using various reducing agents. For instance, complex metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride are commonly employed to reduce the carbonyl to a hydroxyl group, yielding the corresponding 2-hydroxypyridine (B17775) derivative. The specific conditions for such a reaction would need to be optimized to avoid side reactions involving other functional groups, such as the amino group.

Conversely, the oxidation of the pyridinone ring system is less common. The electron-donating nature of the amino group and the N-ethyl group makes the ring susceptible to oxidative degradation under harsh conditions. However, selective oxidation of the carbonyl group itself is challenging without affecting the rest of the molecule.

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position offers a handle for further functionalization and derivatization, allowing for the extension of the molecular framework.

The methyl group at C-6 can undergo a variety of reactions to introduce new functional groups. One common strategy is side-chain oxidation. youtube.com Using oxidizing agents like chromic acid with heat, the methyl group can be converted into a carboxylic acid. youtube.com This transformation provides a new site for further reactions, such as esterification or amidation.

Another approach involves halogenation of the methyl group, typically through free-radical substitution, to introduce a halogen atom that can subsequently be displaced by various nucleophiles. This allows for the introduction of a wide range of functionalities, including amines, ethers, and thioethers.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the existing substituents.

The pyridine ring is generally electron-deficient, making it reactive towards nucleophiles. uoanbar.edu.iq Nucleophilic aromatic substitution (SNAr) is particularly favored at the positions ortho and para to the ring nitrogen (C-2 and C-4). youtube.comyoutube.com In the case of this compound, the C-4 and C-6 positions are activated for nucleophilic attack. However, the presence of the methyl group at C-6 may sterically hinder attack at this position. The amino group at C-3 can also influence the reactivity, potentially directing nucleophiles to the C-4 position. The mechanism of these substitutions often involves an addition-elimination pathway. youtube.comyoutube.com

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comuoanbar.edu.iq However, the presence of the activating amino group at the C-3 position in this compound would facilitate electrophilic attack. The amino group is a strong ortho-, para-director, meaning electrophiles would preferentially attack the C-4 and C-6 positions. Given that the C-6 position is already substituted, electrophilic substitution is most likely to occur at the C-4 position.

Synthesis of Fused Heterocyclic Systems Utilizing the Pyridinone Core

The bifunctional nature of this compound, possessing both an amino group and a reactive carbonyl, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve condensation with a second bifunctional molecule to form a new ring fused to the pyridinone core.

For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridopyrimidine derivatives. Similarly, condensation with 1,3-dicarbonyl compounds can yield fused pyridothiazine or pyridoxazine systems, depending on the nature of the dicarbonyl compound. The amino group at C-3 and the endocyclic nitrogen atom can both participate in these cyclization reactions, leading to a variety of fused ring systems. Research has shown the successful synthesis of various fused heterocyclic systems such as pyrimido[4,5-c]pyridazines and s-triazolo derivatives from similar aminopyridine precursors. researchgate.net

| Reactant | Fused Ring System | Reference |

| α,β-Unsaturated carbonyl compounds | Pyridopyrimidines | researchgate.net |

| 1,3-Dicarbonyl compounds | Pyridothiazines/Pyridoxazines | researchgate.net |

| Various reagents | Pyrazoloazines | researchgate.net |

Advanced Derivatization Techniques for Enhancing Molecular Complexity

To further increase the molecular complexity and explore a wider chemical space, advanced derivatization techniques can be applied to the this compound scaffold. These methods often involve multicomponent reactions or combinatorial chemistry approaches to rapidly generate libraries of diverse compounds. nih.govnih.gov

One such technique is the Ugi or Passerini reaction, which are multicomponent reactions that can introduce four or three new substituents, respectively, in a single step. By utilizing the amino group of the pyridinone in these reactions, a wide array of complex amides and esters can be synthesized.

Combinatorial chemistry approaches, where the pyridinone core is systematically reacted with a variety of building blocks, can also be employed to generate large libraries of derivatives. This is particularly useful in drug discovery and materials science for screening and identifying compounds with desired properties. The development of advanced derivatization protocols is crucial for the unambiguous identification of complex mixtures. nih.gov

| Technique | Description | Potential Products |

| Ugi Reaction | A four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. | Complex α-acylamino amides |

| Passerini Reaction | A three-component reaction involving a carboxylic acid, an isocyanide, and an aldehyde or ketone. | α-Acyloxy carboxamides |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to each other. | Large libraries of diverse derivatives |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 1 Ethyl 6 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The ethyl group attached to the nitrogen atom would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl (-CH3) protons which would appear as a triplet. The methyl group at the C6 position of the pyridinone ring would present as a sharp singlet. The two protons on the aromatic ring would likely appear as doublets, with their chemical shifts and coupling constants providing information about their relative positions. The protons of the amino (-NH2) group would typically be observed as a broad singlet, and its chemical shift could be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0-7.5 | d | 7.0-9.0 |

| H-5 | 6.0-6.5 | d | 7.0-9.0 |

| N-CH₂ | 3.8-4.2 | q | 7.0-7.5 |

| C6-CH₃ | 2.2-2.5 | s | - |

| N-CH₂-CH₃ | 1.2-1.5 | t | 7.0-7.5 |

| NH₂ | 3.5-5.0 | br s | - |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C2) of the pyridinone ring would be the most downfield signal, typically appearing in the range of 160-170 ppm. The olefinic carbons of the ring (C3, C4, C5, and C6) would resonate in the aromatic region of the spectrum. The carbon of the ethyl group attached to the nitrogen and the methyl group at C6 would appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160-170 |

| C3 | 140-150 |

| C4 | 120-130 |

| C5 | 100-110 |

| C6 | 150-160 |

| N-CH₂ | 40-50 |

| C6-CH₃ | 15-25 |

| N-CH₂-CH₃ | 10-20 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary based on the solvent and experimental conditions.

To confirm the assignments made from the one-dimensional NMR spectra, two-dimensional NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would establish the connectivity between adjacent protons, for instance, showing the coupling between the H-4 and H-5 protons on the pyridinone ring and between the methylene and methyl protons of the ethyl group.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton and carbon assignments. For example, it would show a correlation between the singlet of the C6-methyl protons and the corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group would be expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the pyridinone ring would give rise to a strong absorption band around 1650-1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=O Stretch (Amide) | 1650-1680 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-N Stretch | 1200-1350 |

Note: Predicted frequencies are based on characteristic group frequencies and can be influenced by the molecular environment.

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the pyridinone ring, which are often strong in the Raman spectrum, would be expected in the 1500-1600 cm⁻¹ region. The symmetric stretching of the C-N bonds and the breathing modes of the ring would also be observable. The C-H bending and stretching vibrations of the alkyl groups would also contribute to the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dictated by the aminopyridin-2-one chromophore. The absorption maxima (λmax) for aminopyridine derivatives typically appear in the UV region. For instance, theoretical UV-Vis absorption spectra of related aminopyridine complexes have shown transitions within the UV and visible ranges. nih.gov

In a study of a 3-aminopyridin-2-one based fragment library, UV-Vis spectra were acquired at 254 nm, indicating significant absorbance in the UV region, which is characteristic of such heterocyclic systems. nih.gov The electronic spectrum of furo[2,3-b]pyridine (B1315467) derivatives, which share structural similarities, exhibits absorption bands around 280 nm and 340 nm. researchgate.net Based on these related structures, the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is predicted to show characteristic absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Chromophore/Transition | Reference Compound Type |

| ~254 nm | π → π | 3-aminopyridin-2-one derivatives nih.gov |

| ~280-340 nm | π → π and n → π* | Furo[2,3-b]pyridine derivatives researchgate.net |

It is important to note that the exact absorption maxima can be influenced by the solvent polarity and pH due to potential solvatochromic effects and protonation of the amino group or the pyridinone nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound is 152 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. For a related compound, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one, HRMS data was successfully used to confirm its calculated mass. nih.gov

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for N-alkylated pyridinones and aminopyridines. Key fragmentation events could include:

Loss of the ethyl group: A primary fragmentation would likely involve the cleavage of the N-ethyl bond, leading to the loss of an ethene molecule (C2H4, 28 Da) or an ethyl radical (•C2H5, 29 Da).

Decarbonylation: The loss of a carbonyl group (CO, 28 Da) from the pyridinone ring is a common fragmentation pathway for such heterocyclic systems.

Ring cleavage: Subsequent fragmentation of the heterocyclic ring can lead to various smaller charged species.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| 124 | CO | Loss of carbonyl group |

| 123 | C2H5 | Loss of ethyl radical from N1 |

| 137 | CH3 | Loss of methyl radical from C6 |

The study of praziquantel (B144689) derivatives, which also contain heterocyclic nitrogen atoms, demonstrates that electron impact mass spectra can provide detailed fragmentation patterns useful for identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound.

While a crystal structure for the specific title compound is not publicly available, studies on related aminopyridine derivatives have successfully employed this technique. For example, the crystal structures of metal complexes of 3-aminopyridine (B143674) have been determined, revealing the coordination modes of the ligand. nih.govresearchgate.net Furthermore, X-ray crystallography has been used to elucidate the binding modes of 3-aminopyridin-2-one-based kinase inhibitors, providing crucial structural information for drug design. nih.gov

A hypothetical crystallographic analysis of this compound would likely reveal a planar or near-planar pyridinone ring. The solid-state packing would be influenced by hydrogen bonding interactions involving the amino group and the carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analytical assessment of compounds like this compound. HPLC methods are widely used for the analysis of pyridine (B92270) and its derivatives. helixchrom.comhelixchrom.com

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. Given the basic nature of the aminopyridine moiety, a mixed-mode column or the use of an ion-pairing agent in the mobile phase might be necessary to achieve good peak shape and retention. helixchrom.comnih.gov

Table 3: Proposed HPLC Method for this compound

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Formic acid helps to protonate the analyte and improve peak shape. A gradient elution would ensure separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The compound is expected to have a strong UV chromophore. nih.gov |

| Column Temp | 25-30 °C | To ensure reproducible retention times. |

This method would be applicable for assessing the purity of synthesized batches and for quantifying the compound in various matrices. The use of a mass spectrometer as a detector (LC-MS) would provide additional confirmation of the peak identity. bldpharm.com

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Ethyl 6 Methylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) that defines the set of mathematical functions used to build the molecular orbitals. For a molecule like 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one, DFT would calculate key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Illustrative Geometrical Parameters Calculated by DFT for a Pyridinone-like Structure. (Note: This data is representative and based on typical values for related heterocyclic systems, not specific to this compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (ring) | ~1.38 Å |

| Bond Length | C-NH2 | ~1.40 Å |

| Bond Angle | O=C-N | ~123° |

| Dihedral Angle | C-C-N-C | ~0° (indicating planarity) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the amino group (-NH2) would be expected to significantly influence the HOMO, raising its energy and making the molecule a better electron donor.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on a 2-Aminopyridine Derivative. (Note: This data is illustrative and not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. The hydrogen atoms of the amino group would exhibit positive potential (blue), indicating their electrophilic character. The map provides a powerful, intuitive guide to predicting how the molecule will interact with other charged or polar species, highlighting sites for hydrogen bonding and electrophilic/nucleophilic reactions.

Analysis of Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different compounds. For example, a high electrophilicity index for this compound would suggest it is a good electron acceptor in reactions.

Table 3: Illustrative Global Reactivity Descriptors (in eV) for a Heterocyclic Compound. (Note: This data is based on a representative DFT calculation and is not specific to this compound.)

| Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.66 |

Comparison of Simulated Spectroscopic Data (IR, NMR) with Experimental Results

Computational methods can predict the spectroscopic signatures of a molecule, such as its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Calculating vibrational frequencies (IR) and chemical shifts (NMR) for a proposed structure and comparing them to experimental data is a standard method for structure verification.

DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. These calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental IR spectra. Similarly, methods like GIAO (Gauge-Including Atomic Orbital) can be used to compute ¹H and ¹³C NMR chemical shifts. A strong correlation between the simulated and measured spectra provides high confidence in the determined structure of the synthesized compound. Studies on related aminopyridines have shown excellent correlation between calculated and experimental spectra, confirming the power of this approach.

Conformational Analysis and Energy Minima Determination

Molecules with rotatable single bonds, like the ethyl group in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies.

Computational chemists perform a potential energy surface (PES) scan by systematically rotating specific bonds (e.g., the C-N bond of the ethyl group) and calculating the energy at each step. The low-energy points on this surface correspond to stable conformers (local minima), while high-energy points represent transition states between them. This analysis is crucial for understanding which conformation is most likely to be present at a given temperature and how the molecule's shape might change, which can impact its biological activity and physical properties.

Theoretical Prediction of Reaction Pathways and Mechanistic Insights

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. For the synthesis or subsequent reactions of this compound, theoretical methods can be used to propose and evaluate potential reaction mechanisms.

This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction pathway can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. This allows chemists to understand why certain products are formed, predict the feasibility of a proposed synthetic route, and design more efficient reactions. For example, theoretical studies can investigate the cyclization steps in the formation of the pyridinone ring, providing insights that are difficult to obtain through experimental means alone.

Role of 3 Amino 1 Ethyl 6 Methylpyridin 2 1h One As a Key Synthetic Intermediate

Foundation for Advanced Heterocyclic Compounds and Scaffolds

The 3-aminopyridin-2-one framework, as exemplified by 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one, is a powerful starting point for the synthesis of diverse and complex heterocyclic structures. The inherent reactivity of the 3-amino group allows for its elaboration into various fused ring systems.

Research on analogous compounds, such as 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, demonstrates the synthetic potential of this scaffold. For instance, the amino group can readily react with acyl halides. Acylation with chloroacetyl chloride can lead to the formation of chloroacetamide intermediates, which can subsequently cyclize to form 1H-pyrido[2,3-b] nih.govrsc.orgoxazin-2(3H)-ones. researchgate.net Similarly, reaction with oxalyl chloride derivatives can produce N,N'-bis(pyridin-3-yl)oxalylamides. These intermediates, upon heating in the presence of dehydrating agents like phosphorus oxychloride (POCl₃), can undergo intramolecular cyclization to yield complex fused systems like bis(oxazolo[5,4-b]pyridine). researchgate.net

Furthermore, the 3-aminopyridin-2-one core is considered an excellent fragment for the development of compound libraries aimed at biological screening. nih.gov Its ability to form multiple hydrogen bonds makes it an attractive starting point for designing inhibitors for enzyme families like protein kinases, which are significant targets in cancer therapy. nih.gov By using modern synthetic techniques such as palladium-catalyzed cross-coupling reactions, various aryl or heteroaryl groups can be introduced onto the pyridinone ring, rapidly generating a library of diverse analogues from a common intermediate. nih.gov

| Reactant | Reagent(s) | Resulting Heterocyclic Scaffold/Intermediate | Reference |

|---|---|---|---|

| 3-Aminopyridin-2-one derivative | Aromatic Aldehydes | Schiff Bases (Azomethines) | researchgate.net |

| 3-Aminopyridin-2-one derivative | Chloroacetyl chloride | 1H-Pyrido[2,3-b] nih.govrsc.orgoxazin-2(3H)-ones | researchgate.net |

| N,N'-bis(pyridin-3-yl)oxalylamide | POCl₃ | bis(Oxazolo[5,4-b]pyridine) | researchgate.net |

| 3-Aminopyridin-2-one derivative | Aryl/Heteroaryl boronic acid, Pd₂(dba)₃, XPhos | Aryl/Heteroaryl-substituted Pyridinones | nih.gov |

Precursor in Multi-Step Organic Synthesis

The utility of this compound extends to its role as a crucial precursor in multi-step synthetic sequences. The distinct functional groups on the molecule can be addressed sequentially to build molecular complexity in a controlled manner.

The primary amino group is often the initial site of reaction. As seen with analogous structures, it can undergo condensation with aromatic aldehydes to form the corresponding Schiff bases (azomethines). researchgate.net These intermediates are not merely final products but can serve as substrates for further transformations. For example, the reduction of the imine bond in these Schiff bases, typically with a reducing agent like sodium borohydride (B1222165), leads to the formation of stable 3-(arylmethylamino)-pyridin-2(1H)-one derivatives. researchgate.net This two-step process effectively transforms the amino group into a secondary amine with a new substituent, opening pathways for further functionalization.

Acylation is another key transformation. The reaction of the amino group with various acyl halides produces N-acylated derivatives. researchgate.net These amide intermediates can be designed to participate in subsequent intramolecular cyclization reactions, as seen in the formation of pyrido-oxazinone rings. researchgate.net This strategy, where one reaction sets up the necessary precursor for a subsequent ring-forming step, is a cornerstone of heterocyclic chemistry and highlights the value of the aminopyridinone scaffold as a multi-step precursor. The ability to use palladium-catalyzed reactions, such as the Suzuki coupling, to add substituents to the pyridine (B92270) ring further enhances its role as a versatile intermediate for building complex molecular architectures. nih.gov

| Precursor Type | Reaction Type | Resulting Advanced Scaffold | Reference |

|---|---|---|---|

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Acylation / Intramolecular Cyclization | 1H-Pyrido[2,3-b] nih.govrsc.orgoxazin-2(3H)-one | researchgate.net |

| N-Acylated bis-pyridyl Intermediate | Dehydrative Cyclization | bis(Oxazolo[5,4-b]pyridine) | researchgate.net |

| 3-Amino-5-bromopyridin-2(1H)-one | Palladium-catalyzed Cross-Coupling | 3-Amino-5-arylpyridin-2(1H)-one | nih.gov |

Strategies for Designing and Synthesizing Novel Analogues for Chemical Space Exploration

The exploration of chemical space using a core scaffold like this compound is a key strategy in modern drug discovery and materials science. The goal is to generate a diverse collection of related molecules, or analogues, to screen for desired properties. The structure of this aminopyridinone is well-suited for such diversification.

Strategies for creating novel analogues focus on several key modification points:

Derivatization of the 3-Amino Group : This is the most straightforward approach. The amino group can be acylated with a wide variety of acid chlorides or activated carboxylic acids, or it can be reacted with an array of aldehydes and ketones to form imines, which can then be reduced to secondary amines. researchgate.net This allows for the introduction of countless different side chains.

Substitution on the Pyridinone Ring : While the existing methyl group at C6 provides a fixed substitution, other positions on the ring can be functionalized. Halogenated versions of the aminopyridinone can be synthesized, which then serve as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). nih.govrsc.org This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically expanding the structural diversity of the analogues.

Modification of N-Alkyl and C-Alkyl Groups : While the title compound has fixed ethyl and methyl groups, synthetic routes can be adapted to produce analogues with different alkyl groups at the N1 and C6 positions, further expanding the accessible chemical space.

By combining these strategies, chemists can create large libraries of novel 3-aminopyridin-2-one analogues. This approach was successfully used to develop a fragment library that led to the identification of potent inhibitors for Aurora and MPS1 kinases, demonstrating the power of this scaffold in targeted chemical space exploration. nih.gov

Future Research Directions in 3 Amino 1 Ethyl 6 Methylpyridin 2 1h One Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of new and efficient synthetic pathways to 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one is a primary area for future research. While classical methods for pyridinone synthesis exist, often involving multi-step procedures with harsh reagents, contemporary organic synthesis aims for more streamlined and sustainable approaches.

Another promising avenue is the use of metal-free synthesis. organic-chemistry.org Traditional methods often rely on transition metal catalysts, which can be toxic and difficult to remove from the final product. Developing metal-free cyclization strategies, for instance, through base-promoted reactions of appropriately substituted enamines, would represent a significant advancement in the sustainable production of this pyridinone. organic-chemistry.org

| Synthetic Strategy | Potential Reactants | Key Advantages |

| One-Pot Multicomponent Reaction | β-keto-enamine, activated acetylenic compound, ethyl isocyanate | Reduced waste, time-saving, high efficiency |

| Metal-Free Cyclization | Substituted enamines and alkynes | Avoids toxic metal catalysts, environmentally friendly |

| Microwave-Assisted Synthesis | Starting materials with a suitable catalyst | Rapid reaction times, higher yields, improved purity |

Development of Green Chemistry Approaches in Pyridinone Synthesis

Adherence to the principles of green chemistry is becoming increasingly crucial in chemical synthesis. rasayanjournal.co.in Future research on this compound should prioritize the development of environmentally benign synthetic protocols.

Microwave-assisted organic synthesis (MAOS) is a powerful tool in green chemistry that can significantly accelerate reaction rates and improve yields. nih.gov The application of microwave irradiation to the synthesis of this compound could lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov

The use of greener solvents or even solvent-free reaction conditions is another key aspect of green chemistry. rasayanjournal.co.in Exploring the synthesis of this pyridinone using benign solvents like water or ethanol (B145695), or through solid-state reactions using techniques like ball milling, would minimize the environmental impact associated with volatile organic compounds. rasayanjournal.co.inresearchgate.net Furthermore, the use of recyclable catalysts, such as acidic ionic liquids or solid-supported catalysts, can contribute to a more sustainable synthetic process. researchgate.net

Application of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new derivatives. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor.

Detailed spectroscopic analysis using techniques such as 2D NMR (COSY, HSQC, HMBC) and single-crystal X-ray diffraction will provide unambiguous structural elucidation and conformational information. While basic characterization is standard, in-depth studies can reveal subtle stereoelectronic effects that govern the molecule's behavior.

Computational chemistry, particularly Density Functional Theory (DFT), can offer profound insights into the molecule's properties. researchgate.net DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and potential applications in materials science. researchgate.net Hirshfeld surface analysis can be used to investigate and quantify intermolecular interactions in the solid state, providing valuable information on crystal packing. nih.gov

| Technique | Information Gained | Potential Application |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms | Unambiguous structure confirmation |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing | Understanding solid-state properties and intermolecular forces |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices | Predicting reaction outcomes and designing new functional molecules |

| Hirshfeld Surface Analysis | Quantification of intermolecular interactions | Understanding crystal engineering principles |

Diversification of Derivatization Strategies for Enhanced Molecular Complexity

The presence of a primary amino group and the reactive sites on the pyridinone ring make this compound an excellent scaffold for derivatization. Future research should focus on exploring a wide range of chemical transformations to generate a library of novel compounds with enhanced molecular complexity and potentially diverse biological activities.

The amino group can be readily acylated, alkylated, or converted into various other functional groups. For instance, reaction with acyl halides can produce N-acylated derivatives. researchgate.net Reductive amination with aldehydes and ketones can yield secondary and tertiary amines. researchgate.net

Furthermore, the pyridinone ring itself can undergo various modifications. For example, electrophilic substitution reactions could be explored to introduce substituents at the C5 position. The development of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at specific positions of the pyridinone core would significantly expand the accessible chemical space. The synthesis of fused heterocyclic systems, by reacting the amino group with bifunctional reagents, is another promising direction for creating novel molecular architectures. researchgate.net The derivatization of similar aminopyridine structures has been shown to yield compounds with a range of pharmacological activities. nih.gov

| Derivatization Strategy | Reagents/Conditions | Resulting Structures |

| N-Acylation | Acyl chlorides, anhydrides | Amides |

| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH4) | Secondary and tertiary amines |

| Schiff Base Formation | Aromatic aldehydes | Imines (Azomethines) |

| Cross-Coupling Reactions | Boronic acids (Suzuki), amines (Buchwald-Hartwig) with a pre-functionalized pyridinone | Aryl or amino-substituted pyridinones |

| Annulation Reactions | Bifunctional electrophiles | Fused heterocyclic systems |

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one?

Answer:

The compound can be synthesized via multi-step reactions involving condensation and cyclization. A typical approach involves:

Intermediate preparation : Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives (analogous to methods in ) can serve as precursors.

Cyclization : Use of reflux conditions with ethanol or methanol, as demonstrated in pyridinone syntheses .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Characterization : Confirm structure via NMR (e.g., δ 1.18–1.21 ppm for ethyl groups) and ESI-MS (e.g., m/z 450.2 for analogous compounds) .

Advanced: How to resolve crystallographic ambiguities in pyridinone derivatives using SHELX software?

Answer:

For high-resolution crystallography:

- Data collection : Use synchrotron radiation or rotating anode sources to minimize noise.

- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement, leveraging restraints for disordered groups (e.g., ethyl or methyl substituents) .

- Validation : Analyze R-factor convergence (target < 0.05) and validate with CCDC databases. Contradictions in bond lengths/angles can be resolved using SHELXPRO’s restraints .

Advanced: What in vitro assays are suitable for evaluating biological activity of pyridinone analogs?

Answer:

- Apoptosis assays : Use Annexin V-FITC/PI staining (as in for MHY2251) to assess cytotoxicity.

- Enzyme inhibition : Screen against SIRT1 or similar targets via fluorometric assays (IC determination).

- Structural analogs : Modify substituents (e.g., nitro or trifluoromethyl groups) to enhance binding affinity, guided by QSAR modeling .

Basic: How to interpret 1H^1H1H NMR and ESI-MS data for pyridinone derivatives?

Answer:

- NMR : Ethyl groups appear as triplets (δ 1.18–1.21 ppm) and quartets (δ 4.18–4.21 ppm). Aromatic protons (pyridinone ring) resonate at δ 6.62–7.80 ppm .

- ESI-MS : Look for [M+H] peaks (e.g., m/z 450.2 in ) and fragmentation patterns (e.g., loss of ethyl or amino groups).

Advanced: How to design and synthesize pyridinone analogs with enhanced solubility?

Answer:

- Substituent modification : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 6-methyl position.

- Co-crystallization : Use solvents like DMSO or PEG to improve crystallinity for structural validation .

- Methodology : Follow one-pot syntheses () with microwave-assisted heating to reduce side products.

Basic: How to address contradictions in synthetic yields across studies?

Answer:

- Variable analysis : Compare reaction conditions (solvent, temperature, catalyst). For example, yields drop with impurities in starting materials (e.g., ethyl esters in ).

- Reproducibility : Replicate protocols with strict anhydrous conditions and inert atmospheres.

- Troubleshooting : Use TLC monitoring (silica GF254) to identify incomplete reactions .

Advanced: What computational methods predict pyridinone-protein interactions?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite with PyMOL visualization.

- Parameters : Set grid boxes around active sites (e.g., SIRT1’s NAD binding pocket) and validate with RMSD < 2.0 Å .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Basic: How to assess purity of this compound?

Answer:

- HPLC : Use C18 columns (ACN/water gradient, UV detection at 254 nm). Target >95% purity.

- Melting point : Compare to literature values (e.g., 160–165°C for analogs in ).

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to analyze thermal stability for formulation studies?

Answer:

- TGA/DSC : Perform under nitrogen (heating rate 10°C/min). Pyridinones typically degrade above 200°C (decomposition peaks in DSC) .

- Kinetic analysis : Use Flynn-Wall-Ozawa method to calculate activation energy () for degradation.

Advanced: What strategies resolve discrepancies in biological vs. computational activity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.